methyl 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features a methyl ester functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine to form the pyrrole ring. The reaction conditions often include an acidic or basic catalyst and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the synthesis process for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.
Substitution: The pyrrole ring can participate in electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl3) and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the ester group.
Scientific Research Applications
Methyl 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for developing pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of methyl 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-pyrrole-3-carboxylate: Lacks the additional methyl and isopropyl groups, making it less sterically hindered.
Ethyl 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
2-Methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid: The carboxylic acid form of the compound, which has different reactivity and solubility properties.
Uniqueness
Methyl 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the methyl ester group enhances its reactivity in esterification and transesterification reactions, while the isopropyl group provides steric hindrance that can influence its interaction with other molecules.
Biological Activity
Methyl 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyrrole ring with a carboxylate group at the third position, a methyl group at the second position, and an isopropyl group at the first position. This unique structure contributes to its lipophilicity and interaction with various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effects against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The compound's minimum inhibitory concentration (MIC) values demonstrate its effectiveness in inhibiting bacterial growth, comparable to established antibiotics. For instance, certain derivatives have shown MIC values as low as 3.12 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
Anticancer Activity
In addition to its antimicrobial properties, this compound is being explored for its anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to modulate enzyme activity involved in cancer pathways further supports its potential as an anticancer agent .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival and cancer cell proliferation.
- Receptor Interaction : It can bind to cellular receptors, modulating their activity and influencing downstream signaling pathways.
- Formation of Stable Complexes : The compound forms stable complexes with target molecules, affecting their biological functions .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound derivatives to enhance its biological activity:
Study 1: Antimicrobial Evaluation
A recent study evaluated various pyrrole derivatives for their antibacterial properties. This compound derivatives were tested against multiple bacterial strains, revealing potent activity with MIC values significantly lower than those of conventional antibiotics .
Study 2: Anticancer Activity
In another investigation, derivatives of this compound were assessed for their ability to induce apoptosis in cancer cell lines. Results indicated that certain modifications to the structure enhanced cytotoxicity against breast cancer cells, suggesting a promising avenue for drug development .
Comparative Analysis of Similar Compounds
A comparative analysis with other pyrrole derivatives highlights the unique properties of this compound:
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Contains isopropyl and methyl groups | Antimicrobial, Anticancer |
2-Methyl-1H-pyrrole-3-carboxylic acid | Lacks isopropyl group | Limited activity |
1-(Propan-2-yl)-1H-pyrrole-3-carboxylic acid | Lacks methyl group | Altered reactivity |
Properties
IUPAC Name |
methyl 2-methyl-1-propan-2-ylpyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7(2)11-6-5-9(8(11)3)10(12)13-4/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEZSJQPDXCYKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1C(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.